
(S)-4-nitrophenyl (1-phenylethyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl (S)-1-phenylethyl carbonate: is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a p-nitrophenyl group and a (S)-1-phenylethyl group attached to a carbonate moiety. This compound is often used in organic synthesis and bioconjugation reactions due to its reactivity and ability to form stable linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenyl (S)-1-phenylethyl carbonate typically involves the reaction of p-nitrophenyl chloroformate with (S)-1-phenylethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
p-Nitrophenyl chloroformate+(S)-1-phenylethanol→p-Nitrophenyl (S)-1-phenylethyl carbonate+HCl
Industrial Production Methods: Industrial production of p-nitrophenyl (S)-1-phenylethyl carbonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: p-Nitrophenyl (S)-1-phenylethyl carbonate undergoes nucleophilic substitution reactions where the p-nitrophenyl group is replaced by a nucleophile such as an amine or alcohol.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield p-nitrophenol and (S)-1-phenylethanol.
Reduction: Reduction of the nitro group in p-nitrophenyl (S)-1-phenylethyl carbonate can lead to the formation of the corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products:
Nucleophilic Substitution: Carbamates or carbonates depending on the nucleophile.
Hydrolysis: p-Nitrophenol and (S)-1-phenylethanol.
Reduction: p-Aminophenyl (S)-1-phenylethyl carbonate.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.
- Employed in bioconjugation reactions to link biomolecules such as peptides and proteins.
Biology:
- Utilized in the modification of proteins and peptides for various biochemical studies.
- Acts as a linker in the synthesis of bioconjugates for targeted drug delivery.
Medicine:
- Investigated for its potential use in the development of prodrugs and drug delivery systems.
- Studied for its role in the synthesis of bioactive compounds.
Industry:
- Applied in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
- Used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of p-nitrophenyl (S)-1-phenylethyl carbonate involves the formation of stable covalent linkages with nucleophiles. The p-nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In bioconjugation, the compound reacts with amine or thiol groups on biomolecules, forming stable carbamate or thiocarbamate linkages. This allows for the targeted modification of proteins and peptides, enabling their use in various applications such as drug delivery and diagnostics.
Comparison with Similar Compounds
- p-Nitrophenyl methyl carbonate
- p-Nitrophenyl ethyl carbonate
- p-Nitrophenyl chloroformate
Comparison:
- p-Nitrophenyl methyl carbonate and p-Nitrophenyl ethyl carbonate are similar in structure but differ in the alkyl group attached to the carbonate moiety. These compounds also undergo similar nucleophilic substitution reactions but may have different reactivity and stability profiles.
- p-Nitrophenyl chloroformate is a precursor used in the synthesis of p-nitrophenyl (S)-1-phenylethyl carbonate. It is more reactive due to the presence of the chloroformate group, making it useful for the introduction of p-nitrophenyl groups in various compounds.
The uniqueness of p-nitrophenyl (S)-1-phenylethyl carbonate lies in its specific stereochemistry and the presence of the (S)-1-phenylethyl group, which can impart distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(4-nitrophenyl) [(1S)-1-phenylethyl] carbonate |
InChI |
InChI=1S/C15H13NO5/c1-11(12-5-3-2-4-6-12)20-15(17)21-14-9-7-13(8-10-14)16(18)19/h2-11H,1H3/t11-/m0/s1 |
InChI Key |
FPGILIJHHIZDFP-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


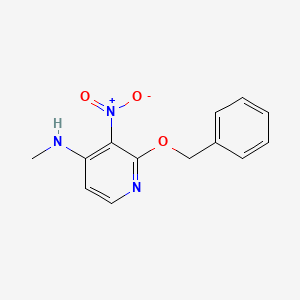
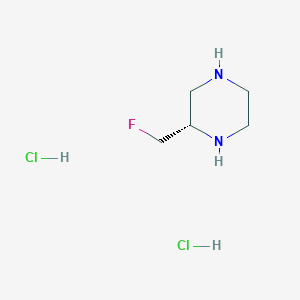
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
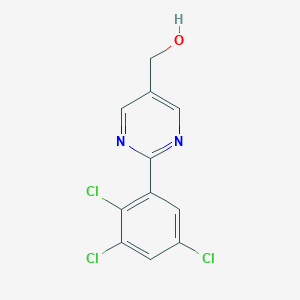
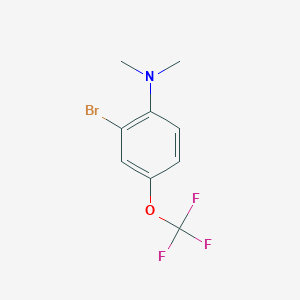
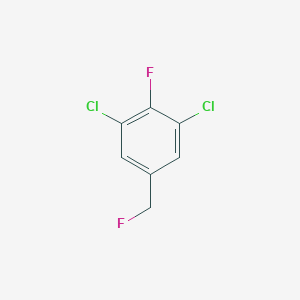
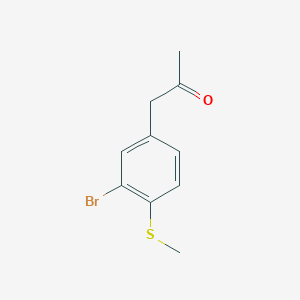
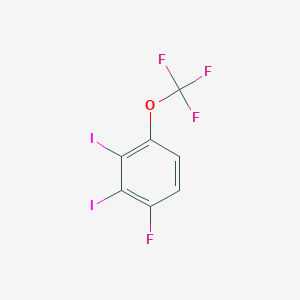
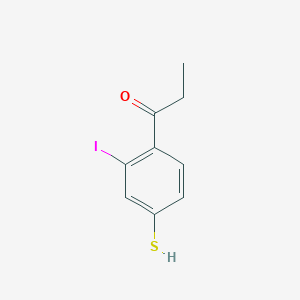
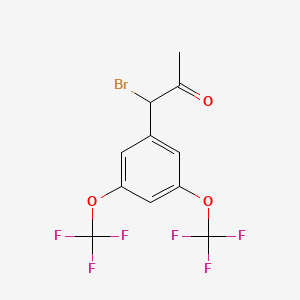
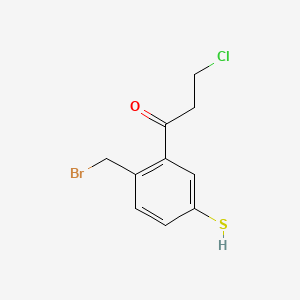

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)
